1-Aminocycloheptanecarboxylic acid
Overview
Description
Synthesis
The synthesis of related compounds, such as 3-O-Benzyl-1,5-dideoxy-1,5-imino-D-glucitol and L-iditol, involves concise and unambiguous methods. These syntheses are crucial for producing iminosugars with specific configurations and properties, which can be instrumental in various chemical and pharmaceutical applications (Csíki & Fügedi, 2010).
Analysis and Molecular Structure
Iminosugars like 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol exhibit unique molecular structures that are pivotal in their biological activity. Their structure is characterized by the presence of an imino group, which plays a crucial role in their interaction with biological molecules. The molecular structure and analysis of these compounds are essential for understanding their chemical behavior and potential applications.
Chemical Reactions and Properties
Iminosugars undergo various chemical reactions due to their unique structural features. These reactions include reductive ring opening, regioselective synthesis, and stereoselective synthesis, which are fundamental in producing specific iminosugar derivatives with desired properties. These chemical reactions are instrumental in exploring the potential uses of iminosugars in medicinal chemistry and drug design (Wang et al., 2002), (Madhan & Rao, 2003).
Scientific Research Applications
Crystallographic Characterization in Peptides :
- Valle, G., et al. (1988) studied the crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives, including dipeptides, to understand the conformation of the residue in simple derivatives and peptides【Valle et al., 1988】.
Role in Reverse Turns in Peptides :
- André, C., et al. (2012) investigated the (S)-aminobicyclo[2.2.2]octane-2-carboxylic acid 1 (H-(S)-ABOC-OH) to study its ability to induce reverse turns into peptides【André et al., 2012】.
Conformational Energy Computations in Peptides :
- Crisma, M., et al. (1989) conducted conformational energy computations on 1-aminocyclopropane-1-carboxylic acid peptides, highlighting its role in promoting specific peptide conformations【Crisma et al., 1989】.
Drug Discovery Applications :
- Mykhailiuk, P.K., et al. (2013) explored 1-amino-4,4-difluorocyclohexanecarboxylic acid as a fluorinated analogue of 1-aminocyclohexanecarboxylic acid, suggesting its use in drug discovery【Mykhailiuk et al., 2013】.
Pharmacological Evaluation of Derivatives :
- Skolnick, P., et al. (1989) evaluated 1-aminocyclopropanecarboxylic acid as a ligand for the glycine modulatory site on the N-methyl-D-aspartate receptor complex, exploring its potential in treating neuropathologies【Skolnick et al., 1989】.
Agronomic Applications in Plants :
- Vanderstraeten, L., et al. (2017) reviewed the role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, highlighting its importance as a precursor of ethylene and its potential agronomic applications【Vanderstraeten & Van Der Straeten, 2017】.
Ethylene-Independent Growth Regulation in Plants :
- Polko, J., et al. (2019) explored 1-Aminocyclopropane 1-carboxylic acid's role as an ethylene-independent growth regulator in plants【Polko & Kieber, 2019】.
Mechanism of Action
Target of Action
It is structurally similar to 1-aminocyclopropanecarboxylic acid (acc), which is known to target 1-aminocyclopropane-1-carboxylate deaminase in pseudomonas sp .
Mode of Action
Acc, a structurally similar compound, is known to be a precursor of the plant hormone ethylene . It’s plausible that 1-Aminocycloheptanecarboxylic acid may have a similar role in certain biochemical processes.
Biochemical Pathways
Acc is known to be involved in the biosynthesis of ethylene, a plant hormone . Ethylene influences many aspects of plant growth and development, including germination, leaf and floral senescence and abscission, fruit ripening, and the response to abiotic and biotic stress .
Result of Action
Acc, a structurally similar compound, is known to play a role in plant growth and development as a precursor to the plant hormone ethylene .
Action Environment
For instance, the production of ethylene from ACC can be influenced by factors such as light, temperature, and other hormones .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 1-Aminocycloheptanecarboxylic acid is not well-understood. It’s possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These potential mechanisms need to be investigated further .
Metabolic Pathways
It’s possible that it may have effects on metabolic flux or metabolite levels, but this remains to be confirmed through experimental studies .
Transport and Distribution
It’s possible that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation, but this remains to be confirmed through experimental studies .
Subcellular Localization
It’s possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles, but this remains to be confirmed through experimental studies .
properties
IUPAC Name |
1-aminocycloheptane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-8(7(10)11)5-3-1-2-4-6-8/h1-6,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINRZEIPFQHEAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219717 | |
Record name | 1-Aminocycloheptanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6949-77-5 | |
Record name | 1-Aminocycloheptanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6949-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Aminocycloheptanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-AMINOCYCLOHEPTANECARBOXYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22849 | |
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Record name | 1-Aminocycloheptanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-1-cycloheptanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Aminocycloheptanecarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WG8XGP442 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of incorporating 1-aminocycloheptanecarboxylic acid (Ac7c) into peptides composed of L-leucine (Leu)?
A1: Research indicates that incorporating Ac7c into peptides consisting of L-leucine leads to the adoption of similar structures in solution compared to peptides containing dipropylglycine (Dpg), despite Dpg having an acyclic side chain while Ac7c has a cyclic one. [] Both Dpg- and Ac7c-containing L-leucine peptides exhibit a preference for a right-handed (P) 310-helix conformation in solution. [] This suggests that the cyclic nature of Ac7c's side chain does not significantly alter the conformational preference in this specific context.
Q2: Are there any notable structural differences in the conformational preferences of dipropylglycine (Dpg) and this compound (Ac7c) when they are part of homopeptides?
A2: Yes, while both Dpg and Ac7c induce similar conformations when incorporated within L-leucine peptides, their behavior differs in homopeptides. [] Dpg homopeptides demonstrate a preference for planar structures, whereas Ac7c homopeptides favor helical conformations. [] This difference highlights the impact of side chain cyclicity on the inherent conformational preferences of these amino acids in the absence of other influencing factors.
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